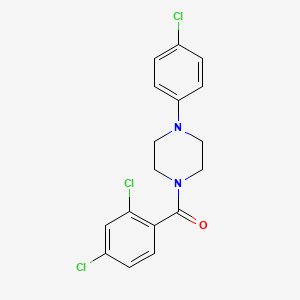
1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine, also known as CPDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine is not fully understood. However, it is known to interact with the SERT and NET, leading to the inhibition of serotonin and norepinephrine reuptake. This results in an increase in the levels of these neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to reduce the levels of corticosterone, a stress hormone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine is its potent inhibitory effects on the SERT and NET. This makes it a valuable tool for the study of these transporters in vitro and in vivo. However, 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine. One potential direction is the development of new piperazine derivatives based on 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine with improved pharmacological properties. Another direction is the study of 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine in combination with other drugs for the treatment of psychiatric disorders. Finally, the study of 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine in animal models of stress and anxiety may provide valuable insights into its potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
In pharmacology, 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have potent inhibitory effects on the serotonin transporter (SERT) and norepinephrine transporter (NET). This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
In medicinal chemistry, 1-(4-chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been used as a lead compound for the development of new piperazine derivatives with improved pharmacological properties.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O/c18-12-1-4-14(5-2-12)21-7-9-22(10-8-21)17(23)15-6-3-13(19)11-16(15)20/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCILOMNLKIOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)piperazin-1-yl](2,4-dichlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[benzyl(2-phenylethyl)amino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B3442643.png)
![6,7-dimethoxy-2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3442644.png)
![6-methoxy-2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine](/img/structure/B3442650.png)

![N-(2,5-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442668.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3442672.png)
![2-amino-5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-4-methyl-3-thiophenecarbonitrile](/img/structure/B3442687.png)
![7-methyl-5-phenyl-2-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3442692.png)
![3-chloro-N-(4-cyanophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442703.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442707.png)
![3,6,6-trimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3442712.png)
![4-(1-azepanyl)-1-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3442723.png)

![methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3442741.png)